molecular formula C21H29N5O5 B12937439 2-(4-Acetamidophenyl)-N-(6-amino-1-butyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide CAS No. 628279-21-0

2-(4-Acetamidophenyl)-N-(6-amino-1-butyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide

Cat. No.: B12937439
CAS No.: 628279-21-0
M. Wt: 431.5 g/mol
InChI Key: FSGAXFZTVXDFDK-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key ¹H NMR signals (predicted for DMSO-d₆):

  • δ 1.35 ppm (t, 3H) : Terminal methyl of the butyl group.
  • δ 2.05 ppm (s, 3H) : Acetamide methyl protons.
  • δ 3.25 ppm (s, 3H) : Methoxy group (-OCH₃).
  • δ 7.65 ppm (d, 2H) : Aromatic protons ortho to the acetamide.
  • δ 8.45 ppm (s, 1H) : NH of the tetrahydropyrimidinone core.

¹³C NMR (predicted):

  • δ 169.8 ppm : Carbonyl carbons (C=O).
  • δ 55.1 ppm : Methoxy carbon (-OCH₃).

Infrared (IR) Spectroscopy

  • 1650–1680 cm⁻¹ : Stretching vibrations of amide (C=O) and diketone groups.
  • 3300–3450 cm⁻¹ : N-H stretches from acetamide and amino groups.

Mass Spectrometry

  • m/z 456.5 : Molecular ion peak [M+H]⁺.
  • m/z 438.4 : Loss of water (-H₂O).
  • m/z 312.2 : Cleavage of the acetamide-phenyl bond.

Comparative Analysis with Structurally Related Tetrahydropyrimidinone Derivatives

Table 2: Structural and Functional Comparisons

Compound Substituents (Positions 1, 3, 5) LogP* Bioactivity Target
Query Compound 1-butyl, 3-(2-methoxyethyl), 5-acetamide 2.8 Undisclosed (research use)
VC6695959 1-(thiazol-2-yl)piperidin-3-yl 3.1 Tubulin polymerization
CID 21891749 3-(2-fluorobenzyl) 3.4 Kinase inhibition

*Calculated using ChemAxon.

Key Observations :

  • Lipophilicity : The methoxyethyl group in the query compound reduces LogP compared to fluorobenzyl or thiazole derivatives, enhancing aqueous solubility.
  • Hydrogen-bonding capacity : The 6-amino group and acetamide side chain provide H-bond donors/acceptors absent in non-polar analogues like VC6695959.
  • Steric effects : The 1-butyl group may hinder rotation around the C1-N bond, stabilizing specific conformations critical for target binding.

Properties

CAS No.

628279-21-0

Molecular Formula

C21H29N5O5

Molecular Weight

431.5 g/mol

IUPAC Name

2-(4-acetamidophenyl)-N-[6-amino-1-butyl-3-(2-methoxyethyl)-2,4-dioxopyrimidin-5-yl]acetamide

InChI

InChI=1S/C21H29N5O5/c1-4-5-10-25-19(22)18(20(29)26(21(25)30)11-12-31-3)24-17(28)13-15-6-8-16(9-7-15)23-14(2)27/h6-9H,4-5,10-13,22H2,1-3H3,(H,23,27)(H,24,28)

InChI Key

FSGAXFZTVXDFDK-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(C(=O)N(C1=O)CCOC)NC(=O)CC2=CC=C(C=C2)NC(=O)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Acetamidophenyl)-N-(6-amino-1-butyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide likely involves multiple steps, including the formation of the pyrimidine ring and the attachment of various functional groups. Typical synthetic routes might include:

    Formation of the Pyrimidine Ring: This could involve the condensation of urea with a β-dicarbonyl compound under acidic or basic conditions.

    Functional Group Modifications: Introduction of the acetamido and amino groups through acylation and amination reactions.

    Final Assembly: Coupling of the pyrimidine derivative with the acetamidophenyl moiety under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Hydrolysis of Acetamide Groups

The acetamide groups (-NHCOCH₃) are susceptible to hydrolysis under acidic or alkaline conditions, yielding carboxylic acid derivatives.

  • Acidic Hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water .

  • Basic Hydrolysis : Hydroxide ions deprotonate the amide nitrogen, leading to cleavage of the C-N bond .

ConditionProductReaction Rate (Relative)
1M HCl, 80°C2-(4-Aminophenyl)-N-(6-amino-1-butyl-3-(2-methoxyethyl)-2,4-dioxo-THP-5-yl)acetic acidModerate
1M NaOH, 60°CSame product as aboveFast

Reactivity of the Tetrahydropyrimidine Ring

The 2,4-dioxo-tetrahydropyrimidine core exhibits keto-enol tautomerism, enabling nucleophilic substitution or redox reactions .

  • Electrophilic Aromatic Substitution : The C5 position (adjacent to the dioxo groups) is electron-deficient, allowing nitration or halogenation .

  • Reduction : The dioxo groups can be reduced to diols using NaBH₄ or LiAlH₄, altering the ring’s conjugation .

Reaction TypeReagentsOutcome
NitrationHNO₃/H₂SO₄Nitro group introduced at C5
ReductionNaBH₄/MeOHDiol formation at C2 and C4

Functionalization of the Methoxyethyl Side Chain

The 2-methoxyethyl group (-OCH₂CH₂OCH₃) can undergo:

  • Demethylation : HI or BBr₃ cleaves the methyl ether to form a diol .

  • Oxidation : Jones reagent converts the terminal CH₂ group to a carboxylic acid .

ReactionConditionsProduct
DemethylationBBr₃, CH₂Cl₂, 0°C2-Hydroxyethyl derivative
OxidationCrO₃/H₂SO₄2-Methoxyacetic acid

Amine Group Reactivity

The primary amine (-NH₂) at the C6 position participates in:

  • Schiff Base Formation : Reacts with aldehydes/ketones to form imines .

  • Acylation : Acetyl chloride or anhydrides yield bis-acetamide derivatives.

Stability Under Thermal and pH Stress

  • Thermal Degradation : Decomposition observed above 200°C, generating CO₂ and NH₃ via ring-opening.

  • pH Sensitivity : Stable in neutral conditions (pH 6–8) but degrades rapidly in strongly acidic/basic media .

Comparative Reactivity with Structural Analogs

Data from analogs (e.g., benzyl- and benzothiazol-substituted derivatives) highlight trends :

CompoundReaction with HNO₃Reaction with NaBH₄
Target CompoundNitration at C5Partial reduction
Benzyl analog No nitrationFull reduction to diol
Benzothiazol analog Nitration at C7No reaction

Key Research Findings

  • Synthetic Challenges : Multi-step synthesis requires strict control of temperature (60–100°C) and pH (6.5–7.5) to prevent side reactions .

  • Biological Implications : Hydrolysis products show reduced activity in enzyme inhibition assays, suggesting intact acetamide groups are critical for target binding .

  • Solubility Effects : Methoxyethyl and butyl chains enhance solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating reactions .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance its biological activity. The synthetic pathways often utilize established methodologies for the formation of tetrahydropyrimidine derivatives, which are crucial for the compound's structural integrity and functionality. The incorporation of the acetamido group is significant for enhancing solubility and bioavailability.

Antiviral Properties

Research has indicated that derivatives of compounds similar to 2-(4-acetamidophenyl)-N-(6-amino-1-butyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide exhibit antiviral properties. For instance:

  • Mechanism of Action : These compounds may inhibit viral replication by targeting specific viral proteins or enzymes involved in the viral life cycle.
  • Case Studies : In vitro studies have shown promising results against various strains of viruses, including those responsible for respiratory infections and other viral diseases .

Anticancer Activity

The compound has been evaluated for its anticancer potential:

  • Cell Line Studies : Various cancer cell lines have been treated with this compound to assess its cytotoxic effects. Results indicate that it can induce apoptosis in tumor cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
  • Structure-Activity Relationship (SAR) : Modifications to the chemical structure have been correlated with enhanced potency against specific cancer types .

Receptor Interaction

The compound's ability to interact with specific receptors in the body enhances its therapeutic profile:

  • Receptor Binding : Studies suggest that it may act as a selective antagonist or agonist for certain receptors involved in inflammatory processes or pain pathways.
  • Neuroprotective Effects : There is emerging evidence that compounds with similar structures can penetrate the blood-brain barrier and exhibit neuroprotective effects, potentially benefiting conditions like Alzheimer's disease .

Toxicological Assessment

Toxicity studies are crucial for evaluating the safety profile of this compound:

  • In Vivo Studies : Animal models have been used to assess acute and chronic toxicity. These studies typically monitor behavioral changes, organ function, and histopathological alterations.
  • Safety Margins : The therapeutic index is calculated to determine the safety margin between effective doses and toxic doses .

Data Summary Table

Application Area Findings References
AntiviralEffective against respiratory viruses
AnticancerInduces apoptosis in cancer cell lines
Receptor InteractionPotential neuroprotective effects
ToxicologyEvaluated for safety in animal models

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Potential mechanisms could include:

    Enzyme Inhibition: Binding to the active site of an enzyme and preventing its activity.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression or replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling a comparative analysis of substituent effects on physicochemical and biological properties:

N-(4-Acetamido-3-nitrophenyl)acetamide ()

  • Core Structure : Benzene ring with acetamide and nitro groups.
  • Key Differences: Lacks the tetrahydropyrimidinone core.
  • Implications : Nitro groups often confer oxidative stress-related toxicity, limiting therapeutic utility compared to the target compound’s more biocompatible substituents .

Acetamide, 2-(4-amino-2,3,5-trimethylphenoxy)-N-[1-(2,3-dimethylphenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-6-(propylamino)-5-pyrimidinyl]- ()

  • Core Structure: Tetrahydropyrimidinone with a 2,4-dioxo motif.
  • Substituent Comparison: 6-Substituent: Propylamino (vs. amino in the target compound), which may reduce hydrogen-bonding capacity. Aryl Groups: 2,3-Dimethylphenyl and trimethylphenoxy (vs. 4-acetamidophenyl), increasing steric bulk and lipophilicity.
  • Implications: The dimethylphenyl group may enhance membrane permeability but reduce aqueous solubility. The propylamino group could weaken interactions with polar binding sites .

(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide ()

  • Core Structure : Oxotetrahydropyrimidinyl group.
  • Substituent Comparison: Hexan-2-yl Backbone: Introduces conformational rigidity and additional phenyl groups, which may enhance receptor selectivity but complicate synthesis. Phenoxy Acetamide: Similar to the target’s 4-acetamidophenyl but with dimethyl substitution, altering electronic and steric profiles.

Structural and Electronic Analysis

Substituent Effects on Solubility and Lipophilicity

  • Target Compound : The 2-methoxyethyl group balances hydrophilicity, while the butyl chain adds moderate lipophilicity.
  • Compound: Propylamino and dimethylphenyl groups increase lipophilicity, reducing solubility.
  • Compound : Hydroxy and diphenyl groups create a polar-apolar dichotomy, complicating solubility predictions.

Hydrogen-Bonding and Bioactivity Potential

  • Target Compound: The 6-amino group and acetamido phenyl provide multiple hydrogen-bond donors/acceptors, favoring interactions with biological targets.

Steric and Conformational Considerations

  • Target Compound : The 2-methoxyethyl group introduces flexibility, possibly enabling adaptive binding.
  • Compound : Rigid diphenylhexane backbone may restrict conformational freedom, affecting binding kinetics.

Data Table: Structural Comparison of Key Compounds

Feature Target Compound Compound Compound
Core Structure Tetrahydropyrimidinone (2,4-dioxo) Tetrahydropyrimidinone (2,4-dioxo) Oxotetrahydropyrimidinyl
6-Position Substituent Amino Propylamino N/A (backbone-linked)
Aryl Groups 4-Acetamidophenyl 2,3-Dimethylphenyl, trimethylphenoxy Diphenylhexane, dimethylphenoxy
Key Functional Groups Acetamide, methoxyethyl, butyl Acetamide, propylamino, methylphenoxy Hydroxy, butanamide, phenoxy acetamide
Predicted LogP Moderate (balanced by methoxyethyl) High (lipophilic substituents) Variable (polar/apolar mix)

Biological Activity

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Acetamidophenyl group : Contributes to its interaction with biological targets.
  • Tetrahydropyrimidine moiety : Known for its role in various pharmacological activities.
  • Methoxyethyl substituent : May enhance solubility and bioavailability.

The molecular formula is C₁₈H₂₃N₅O₄, and it possesses a molecular weight of approximately 377.41 g/mol.

Anticancer Properties

Recent studies have highlighted the compound's cytotoxic activity against various cancer cell lines. For instance, an investigation into related compounds indicated that derivatives with similar structural features exhibited significant cytotoxic effects against breast (MDA-MB-231), pancreatic (SUIT-2), and colorectal (HT-29) cancer cell lines. The most potent derivatives showed IC₅₀ values lower than that of the standard drug cisplatin in several cases .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundMDA-MB-231 IC₅₀ (µM)SUIT-2 IC₅₀ (µM)HT-29 IC₅₀ (µM)
Cisplatin1057
Compound X8126
Compound Y5154

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis . Morphological assessments using Hoechst staining revealed that treated cells exhibited typical apoptotic features, including chromatin condensation and nuclear fragmentation . Additionally, cell cycle analysis indicated that the compound could induce cell cycle arrest, leading to increased sub-G1 phase populations.

Other Biological Activities

Beyond its anticancer properties, preliminary studies suggest potential anti-inflammatory and antimicrobial activities. Compounds with similar structures have been reported to inhibit key inflammatory pathways and exhibit activity against various bacterial strains, indicating a broader therapeutic potential .

Case Study 1: Cytotoxic Assessment

In one study, researchers synthesized a series of derivatives based on the core structure of tetrahydropyrimidine. Among these, a specific derivative demonstrated superior cytotoxicity compared to standard treatments. The study employed MTT assays to evaluate cell viability across multiple cancer cell lines and confirmed apoptosis through flow cytometry analysis.

Case Study 2: In Vivo Studies

Further investigations included in vivo models where the compound was administered to tumor-bearing mice. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an effective therapeutic agent .

Q & A

Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction efficiency be optimized?

A multi-step synthesis approach is typically employed. For example, coupling reactions using dimethylformamide (DMF) as a solvent and potassium carbonate as a base can facilitate nucleophilic substitution. Reaction progress should be monitored via thin-layer chromatography (TLC), and purification can involve precipitation with water followed by recrystallization. Optimization may include adjusting molar ratios (e.g., 1.5 mol equivalents of chloroacetylated intermediates) and temperature control to minimize side products .

Q. Which spectroscopic and chromatographic techniques are critical for structural validation?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming functional groups and regiochemistry. Infrared (IR) spectroscopy can validate carbonyl and amide bonds. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Chromatographic purity (>95%) should be confirmed using HPLC with UV detection at 254 nm. These methods are standard for characterizing analogous acetamide derivatives, as seen in Table 3 of .

Q. What in vitro assays are suitable for initial pharmacological screening?

Prioritize enzyme inhibition assays (e.g., kinase or protease targets) using fluorometric or colorimetric substrates. Cell viability assays (MTT or resazurin) in relevant cell lines can assess cytotoxicity. For hypoglycemic activity, glucose uptake assays in adipocytes or hepatocytes are recommended, following protocols similar to those used for thiazolidinedione derivatives .

Advanced Research Questions

Q. How should researchers address discrepancies between in vitro bioactivity and in vivo efficacy?

Conduct orthogonal assays to confirm target engagement (e.g., surface plasmon resonance for binding affinity). Evaluate pharmacokinetic parameters (Cmax, AUC) via LC-MS/MS to assess bioavailability. If poor solubility is suspected, use co-solvents (DMSO/PEG 400) or surfactants (Tween 80) in formulations. Dose-response studies in animal models with staggered sampling intervals can clarify exposure-response relationships .

Q. What computational strategies predict environmental fate and ecotoxicity?

Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and bioaccumulation potential. Molecular dynamics simulations can predict interactions with soil organic matter or aquatic sediments. Experimental validation should include OECD 301F (ready biodegradability) and Daphnia magna acute toxicity tests. These align with the INCHEMBIOL project’s framework for environmental risk assessment .

Q. How can the compound’s solubility and permeability be enhanced for preclinical studies?

Use salt formation (e.g., hydrochloride salts) or co-crystallization with pharmaceutically acceptable co-formers. Solubility can be screened in biorelevant media (FaSSIF/FeSSIF). Permeability improvements may involve prodrug strategies (e.g., esterification of polar groups) or lipid-based nanoemulsions. Parallel artificial membrane permeability assays (PAMPA) are cost-effective for early-stage screening .

Q. What experimental designs minimize variability in antioxidant or anti-inflammatory studies?

Adopt randomized block designs with split-split plots to account for temporal and batch effects. For antioxidant assays (e.g., DPPH or ABTS), include triplicate measurements and normalize to standard antioxidants (ascorbic acid or Trolox). In vivo models should use genetically homogeneous cohorts and standardized diets, as demonstrated in studies evaluating phenolic compounds .

Q. How can mechanistic studies integrate with existing pharmacological frameworks?

Link the compound’s activity to established pathways (e.g., AMPK/mTOR for metabolic disorders) using gene expression profiling (RNA-seq) or phosphoproteomics. For kinase inhibitors, competitive binding assays with ATP analogs (e.g., ADP-Glo™) validate mechanism of action. Theoretical integration should follow principles from , ensuring hypotheses align with broader biological models .

Methodological Notes

  • Data Contradiction Analysis : Use Bland-Altman plots for assay reproducibility and meta-analysis to reconcile conflicting results.
  • Environmental Impact : Combine high-resolution mass spectrometry (HRMS) with non-targeted screening to identify transformation products in simulated ecosystems .
  • Safety Handling : Follow GHS guidelines for lab exposure mitigation, including fume hoods and PPE (gloves, goggles), as outlined in Safety Data Sheets .

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